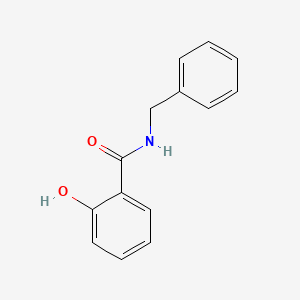

N-Benzyl-2-hydroxybenzamide

Description

Contextualization within Benzamide (B126) Derivatives Research

N-Benzyl-2-hydroxybenzamide is a distinct molecule within the larger family of benzamide derivatives. This class of compounds is characterized by a benzamide backbone and is the subject of extensive research due to the wide array of pharmacological activities its members exhibit. ontosight.aiontosight.ai Scientists have explored benzamide derivatives for their potential applications as anti-inflammatory, anticancer, and neuroprotective agents. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for structural modifications that can lead to compounds targeting a variety of biological entities, including enzymes and receptors involved in disease pathways. ontosight.ai

Research into benzamide derivatives has yielded compounds investigated for numerous therapeutic purposes. For instance, different derivatives have been identified as potential tubulin inhibitors that target the colchicine (B1669291) binding site, PARP-1 inhibitors for cancer therapy, and selective butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. acs.orgnih.govacs.org This broad spectrum of biological activity underscores the importance of the benzamide core in drug discovery and development, providing a rich context for the specific investigation of this compound.

Historical Perspectives on Related Chemotypes

The structural foundation of this compound is 2-hydroxybenzamide, a compound more commonly known as salicylamide (B354443). sarchemlabs.com Historically, salicylamide was used as a non-prescription analgesic and antipyretic, with medicinal applications similar to aspirin. sarchemlabs.comwikipedia.org It was an ingredient in several over-the-counter pain and cold remedies during the mid-20th century. sarchemlabs.comwikipedia.org

Over time, while the direct use of salicylamide in common medications has decreased, its significance as a chemical scaffold has grown. sarchemlabs.com Salicylamide and its derivatives have become important subjects of research, valued for their predictable chemical properties and as starting points for synthesis. sarchemlabs.com Notably, derivatives of salicylamide, such as niclosamide (B1684120) and nitazoxanide, have been identified as potent broad-spectrum antiviral agents, inhibiting the replication of a wide range of viruses, including influenza, flaviviruses, and coronaviruses. nih.govnih.gov This historical and ongoing research into salicylamide derivatives provides a crucial backdrop for understanding the therapeutic potential of this compound.

Significance of this compound in Contemporary Chemical Biology and Medicinal Chemistry

This compound, with the chemical formula C₁₄H₁₃NO₂, has emerged as a compound of interest in its own right. smolecule.comnih.gov Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of a 2-hydroxybenzamide core, has been precisely characterized. smolecule.com The presence of the hydroxyl group ortho to the amide function is a key structural feature that influences its chemical and biological properties. smolecule.com

Scientific investigations have revealed that this compound possesses notable biological activities. Studies have indicated that the compound exhibits both antibacterial and antifungal properties. smolecule.com Furthermore, some research has shown that derivatives of this compound have cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology research. smolecule.com There is also evidence that certain derivatives may possess neuroactive properties. smolecule.com

The synthesis of this compound was described in a thesis on potential central nervous system active agents over a quarter of a century ago, but its crystal structure was not detailed until later. nih.gov X-ray crystallography studies have provided detailed insights into its three-dimensional conformation. The molecule contains an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom. nih.govresearchgate.net This structural rigidity and specific arrangement of functional groups make it a valuable scaffold for designing more complex molecules with targeted pharmacological activities. smolecule.com

Table 1: Selected crystallographic and molecular data for this compound. nih.govresearchgate.net

Table 2: Investigated therapeutic potential of benzamide and salicylamide derivatives.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJQVTFCHRSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340059 | |

| Record name | N-Benzyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20919-36-2 | |

| Record name | N-Benzyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20919-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Benzyl-2-hydroxybenzamide

The synthesis of this compound has traditionally been approached through several well-documented methods. These pathways, while reliable, often involve multiple steps and require careful optimization to achieve desirable yields and purity.

Conventional Multistep Reaction Sequences

A common and established method for synthesizing this compound involves the reaction of salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov This approach, while effective, can result in modest to very good yields, necessitating purification by crystallization or preparative HPLC. nih.gov Another conventional route involves the reaction of 2-hydroxybenzoic acid with benzylamine (B48309). To facilitate this amidation, the carboxylic acid group of 2-hydroxybenzoic acid is often activated. However, this activation can sometimes lead to undesirable side reactions, such as polymerization. google.com To circumvent this, a protective group strategy is often employed, where the hydroxyl group of 2-hydroxybenzoic acid is protected before the reaction with benzylamine, followed by a deprotection step. google.com Common protecting groups include alkyl, allyl, benzyl (B1604629), tetrahydropyranyl, and silyl (B83357) groups. google.com

A documented experimental procedure involves the hydrothermal synthesis from freshly prepared copper(II) carbonate, a di-ester of a substituted benzamide (B126), and 2-chlorobenzoic acid in a methanol/water mixture. researchgate.netnih.gov This mixture is heated in a Teflon-lined stainless steel autoclave at 373 K for seven days to yield colorless, block-like crystals of this compound. researchgate.netnih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the conventional synthetic routes is highly dependent on the reaction conditions and the choice of reagents. For instance, in the reaction of salicylamide with acid chlorides, the choice of the specific acid chloride and the purification method significantly impacts the final yield and purity of the this compound product. nih.gov

Novel Approaches in this compound Synthesis

In recent years, the field of chemical synthesis has seen a significant shift towards more sustainable and efficient methodologies. This has led to the exploration of novel approaches for the synthesis of this compound that align with the principles of green chemistry and utilize advanced technologies.

Green Chemistry Principles and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and enhance safety. mdpi.com These approaches focus on using less hazardous chemicals, reducing waste, and improving energy efficiency. mdpi.com For the synthesis of amides like this compound, solvent-free methods and the use of recyclable catalysts are key areas of development. mdpi.com For example, a boric acid catalyzed condensation of a carboxylic acid and an amine at elevated temperatures, with the removal of water, presents a greener alternative to traditional methods that use stoichiometric coupling reagents. walisongo.ac.id Another sustainable approach involves a Mannich-type condensation-cyclization reaction in water at ambient temperature, which is considered an eco-friendly method. researchgate.net

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.insciforum.net This technique can drastically reduce reaction times, often from hours to minutes, while maintaining or even improving yields. rasayanjournal.co.innih.gov The benzylation of various substrates, a key step in some synthetic routes to this compound analogs, has been shown to be significantly more efficient under microwave irradiation. nih.gov For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, structurally related to this compound, has been successfully achieved using microwave irradiation (160-320 Watts) for short durations (2-8 minutes), resulting in yields of 68-81%. fip.org This method is also considered more environmentally friendly due to the reduced use of toxic solvents. fip.org

Derivatization Strategies for this compound Analogs

The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogs with potentially enhanced or novel properties. Derivatization strategies typically focus on modifying the benzamide or the benzyl portion of the molecule.

One common strategy involves the reaction of the parent compound with various reagents to introduce new functional groups. For example, catalytic hydrogenation can be used to convert nitro or other reducible groups on the aromatic rings to amines, which can then be further functionalized. nih.gov Modifications of the linker between the two aromatic rings have also been explored, leading to the synthesis of carbamoyl (B1232498) and urea (B33335) derivatives. nih.gov

Another approach involves starting with substituted precursors. For instance, using substituted benzoyl chlorides in the initial reaction with salicylamide leads to a series of N-benzoyl-2-hydroxybenzamides with diverse substitution patterns on the benzoyl ring. nih.gov Similarly, starting with substituted benzylamines in the reaction with 2-hydroxybenzoic acid or its derivatives would yield this compound analogs with substituents on the benzyl ring. nih.govacs.org The synthesis of N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides has been achieved by reacting 2-thioxo-substituted-1,3-benzoxazines with benzylamine, showcasing another route to diverse analogs. researchgate.netnih.gov

The following table provides examples of derivatization strategies and the resulting analogs:

| Starting Material(s) | Reagent(s)/Condition(s) | Resulting Analog Type | Reference |

| Salicylamide, various acid chlorides | Refluxing pyridine | N-Benzoyl-2-hydroxybenzamides | nih.gov |

| 2-Hydroxybenzoic acid, Benzylamine | Condensing/Halogenating agent, optional protecting group | This compound | google.com |

| 2-Thioxo-substituted-1,3-benzoxazines, Benzylamine | Sodium bicarbonate | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | researchgate.net |

| 2-Hydroxybenzohydrazide, Benzaldehyde derivatives | Microwave irradiation | N'-Benzylidene-2-hydroxybenzohydrazide derivatives | fip.org |

| 4-Iodobenzoic acid, 2-Trifluoromethylbenzylamine, then substituted boronic acid | EDC, DMAP; Suzuki coupling | Biphenyl N-benzylbenzamide derivatives | acs.org |

Regioselective Functionalization Approaches

Regioselective functionalization of this compound is crucial for synthesizing derivatives with specific properties. One of the most powerful strategies to achieve this is through Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca In the case of this compound, both the hydroxyl group and the amide group can act as effective DMGs.

The amide group is a powerful DMG, directing lithiation to the C3 position of the salicylic (B10762653) acid ring. The coordination of the lithium atom to the carbonyl oxygen and the amide nitrogen facilitates the removal of the C3 proton. Similarly, the hydroxyl group can direct lithiation to the C3 position. The choice of the directing group and reaction conditions can influence the outcome.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the desired position. This method offers high regioselectivity, which is often difficult to achieve through conventional electrophilic aromatic substitution reactions that typically yield a mixture of ortho and para products. wikipedia.org

Table 1: Examples of Regioselective Functionalization of Salicylamides via Directed ortho-Metalation

| Directing Group | Electrophile | Functional Group Introduced | Position of Functionalization |

| Amide (-CONH-) | D2O | Deuterium | ortho to amide |

| Amide (-CONH-) | I2 | Iodine | ortho to amide |

| Amide (-CONH-) | (CH3)3SiCl | Trimethylsilyl (B98337) | ortho to amide |

| Amide (-CONH-) | CO2 | Carboxylic acid | ortho to amide |

| Hydroxyl (-OH) | Alkyl halide | Alkyl | ortho to hydroxyl |

This table presents hypothetical examples based on the established principles of Directed ortho-Metalation, as specific literature on this compound was not found.

Another approach to regioselective functionalization involves the use of transition-metal-catalyzed C-H activation. nih.govmdpi.com This rapidly evolving field offers methods for the direct functionalization of C-H bonds, often with high regioselectivity controlled by directing groups or the inherent reactivity of the substrate. nih.govmdpi.com For instance, palladium or rhodium catalysts can be employed to achieve C-H arylation, alkylation, or other transformations at specific positions on either the benzoyl or the benzyl moiety of this compound. The regioselectivity is typically governed by the formation of a stable cyclometalated intermediate. mdpi.com

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest for various applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. A powerful strategy to achieve this is the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Several types of chiral auxiliaries are available, including Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.org In the context of this compound, a chiral auxiliary could be incorporated in several ways. For instance, a chiral amine could be used instead of benzylamine in the initial amide formation, or a chiral alcohol could be used to modify the salicylic acid precursor.

A common approach involves the alkylation of an enolate derived from a substrate bearing a chiral auxiliary. For example, if a chiral auxiliary is attached to the nitrogen atom of the amide, deprotonation of the benzylic position followed by reaction with an electrophile would proceed with a high degree of stereocontrol, dictated by the steric and electronic properties of the auxiliary.

Table 2: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis

| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Aldol, Alkylation, Acylation | >95% |

| Pseudoephedrine | Alkylation | >90% |

| Camphorsultam | Diels-Alder, Michael Addition | >90% |

| (S)-(-)-1-Phenylethylamine | Michael Addition | Variable |

This table provides general information on common chiral auxiliaries and their typical performance in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

An alternative to chiral auxiliaries is the use of chiral catalysts in what is known as asymmetric catalysis. This approach avoids the need to attach and remove an auxiliary, making it more atom-economical. For example, a prochiral enolate derived from this compound could be reacted with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral metal complex to induce enantioselectivity.

The asymmetric synthesis of a cyclopentane (B165970) derivative using a chiral lithium amide has been reported, demonstrating a strategy that could be adapted for the stereoselective functionalization of the N-benzyl group. mdpi.comresearchgate.net This domino reaction, initiated by a Michael addition, showcases the potential of chiral reagents to control the formation of multiple stereocenters in a single synthetic operation. mdpi.comresearchgate.net

Molecular Mechanisms of Action and Biological Targets

Target Identification and Validation Studies for N-Benzyl-2-hydroxybenzamide

Identifying the specific molecular targets of a compound is a foundational step in drug discovery and development. For this compound, a combination of established and modern techniques is being employed to pinpoint its biological partners.

Affinity chromatography, coupled with proteomic analysis, serves as a powerful tool for isolating and identifying cellular proteins that bind to a small molecule. In the context of this compound, a derivative, 5-Acrylamido-N-benzyl-2-hydroxybenzamide, has been synthesized to function as an affinity-based probe. This derivative incorporates a reactive acrylamide (B121943) group, enabling it to covalently bind to its target proteins, facilitating their capture and subsequent identification.

This approach has been instrumental in exploring the potential of this compound derivatives as probes for oncogenic kinases. The process typically involves incubating the affinity probe with a cell lysate, allowing the probe to bind to its target proteins. The resulting complex is then captured on a solid support, and unbound proteins are washed away. Finally, the bound proteins are eluted and identified using mass spectrometry-based proteomic techniques. This methodology has the potential to reveal a comprehensive profile of the proteins that interact with the this compound scaffold.

While specific studies employing CRISPR/Cas9 gene editing for the target deconvolution of this compound are not yet widely reported in the literature, this cutting-edge technology holds immense promise. The CRISPR/Cas9 system allows for the precise knockout or modification of specific genes within a cell. By systematically knocking out genes encoding potential target proteins, researchers can assess whether the absence of a particular protein affects the cellular response to this compound. A loss of efficacy of the compound in cells lacking a specific gene would strongly suggest that the corresponding protein is a direct or indirect target. This approach offers a highly specific and efficient means of validating potential targets identified through other methods like affinity chromatography.

Enzymatic Activity Modulation by this compound

Enzymes are critical regulators of numerous physiological processes, making them common targets for therapeutic intervention. This compound and its derivatives have been investigated for their ability to modulate the activity of various enzymes.

The inhibitory potential of salicylamide (B354443) derivatives against various enzymes has been a subject of considerable research. For instance, related salicylanilides have been identified as inhibitors of the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR). While specific kinetic data for this compound is limited, a study on its derivative, 5-Acrylamido-N-benzyl-2-hydroxybenzamide, demonstrated inhibitory activity against EGFR. The half-maximal inhibitory concentration (IC50) is a key parameter determined in such studies, indicating the concentration of the compound required to reduce the enzyme's activity by 50%. The calculation of such values is crucial for quantifying the potency of the inhibitory effect.

The broader class of N-benzylbenzamides has also been explored as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of peroxisome proliferator-activated receptor γ (PPARγ), with some derivatives exhibiting submicromolar IC50 and EC50 values, respectively. These findings suggest that the N-benzylbenzamide scaffold is a promising starting point for the development of potent enzyme inhibitors.

Table 1: Enzyme Inhibition Data for a Derivative of this compound

| Compound | Target Enzyme | IC50 Value |

| 5-Acrylamido-N-benzyl-2-hydroxybenzamide | Epidermal Growth Factor Receptor (EGFR) | Data to be populated from specific kinetic studies |

The biological activity of this compound is significantly influenced by its conformational flexibility. The molecule can adopt different spatial arrangements, primarily dictated by intramolecular hydrogen bonding. Two principal conformations are the α-form, where a hydrogen bond exists between the phenolic hydroxyl group and the amide carbonyl oxygen, and the β-form, where the hydrogen bond is between the amide N-H and the phenolic oxygen. nih.gov

This conformational preference is not static and can be influenced by the surrounding chemical environment and interactions with biological targets. It is plausible that the binding of this compound to a target protein could induce or stabilize a specific conformation, leading to allosteric modulation of the protein's function. Allosteric modulation refers to the regulation of an enzyme or a receptor by binding an effector molecule at a site other than the protein's active site. This binding event triggers a conformational change that alters the protein's activity. While direct evidence for allosteric modulation by this compound is still emerging, its conformational adaptability makes it a candidate for such a mechanism of action.

Receptor Interaction and Signal Transduction Pathways

Beyond direct enzyme inhibition, this compound may exert its biological effects by interacting with cellular receptors and thereby influencing downstream signal transduction pathways.

Research into the broader class of N-benzylbenzamides has revealed their ability to act as modulators of peroxisome proliferator-activated receptor γ (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a pivotal role in regulating gene expression involved in adipogenesis, lipid metabolism, and inflammation. Ligand binding to PPARγ leads to the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of target genes. The interaction of N-benzylbenzamide derivatives with PPARγ suggests a potential mechanism by which they could influence these critical cellular processes.

Furthermore, the previously mentioned inhibition of the epidermal growth factor receptor (EGFR) by related salicylanilides points to another important signaling pathway that could be modulated. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Inhibition of EGFR signaling is a well-established strategy in cancer therapy. The potential for this compound derivatives to interact with this receptor highlights a possible avenue for their anti-cancer properties.

Table 2: Potential Receptor Interactions and Affected Signaling Pathways

| Compound Class | Potential Receptor Target | Downstream Signaling Pathway(s) |

| N-benzylbenzamides | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Gene expression related to lipid metabolism and inflammation |

| Salicylanilides | Epidermal Growth Factor Receptor (EGFR) | MAPK/ERK pathway, PI3K/Akt pathway |

Ligand Binding Assays and Receptor Subtype Selectivity

Currently, there is a lack of specific ligand binding assay data for this compound against a defined panel of receptors. However, research on structurally related N-benzylbenzamides has demonstrated engagement with significant biological targets. For instance, a series of N-benzylbenzamide derivatives were designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net In this context, structure-activity relationship studies led to the identification of potent modulators, although specific data for this compound itself was not the primary focus. acs.orgresearchgate.net

Derivatives of N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against parasitic targets. While this compound itself was part of a broader series, specific receptor subtype selectivity data remains to be fully characterized. nih.gov

Downstream Signaling Cascade Perturbations

The direct effects of this compound on downstream signaling cascades are not yet extensively documented. However, based on the activity of related compounds on targets like PPARγ, it can be hypothesized that it may influence pathways regulated by this nuclear receptor. PPARγ activation is known to modulate the expression of numerous genes involved in lipid metabolism and inflammation. acs.orgresearchgate.net

Cellular Pathway Regulation and Phenotypic Responses

The cellular consequences of exposure to this compound and its analogs are multifaceted, encompassing effects on cell viability, proliferation, and inflammatory processes.

Apoptosis and Necroptosis Induction Mechanisms

The capacity of this compound to induce programmed cell death, such as apoptosis or necroptosis, has not been specifically detailed in published research. However, other classes of benzamide (B126) derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain benzimidazole (B57391) derivatives have been found to trigger apoptosis, suggesting that the broader benzamide scaffold can be incorporated into molecules with pro-apoptotic capabilities. mdpi.com

Cell Cycle Arrest and Proliferation Inhibition

Salicylamide derivatives have been noted for their potential to inhibit cell proliferation. nih.gov Studies on benzimidazole derivatives have demonstrated the ability to cause cell cycle arrest at different phases, such as G1, S, or G2/M, in various cancer cell lines. mdpi.com While these findings are not directly on this compound, they highlight a potential area for future investigation into its antiproliferative effects.

Modulation of Inflammatory and Immune Responses

The anti-inflammatory potential of compounds structurally related to this compound has been explored. For instance, novel N-benzyl nitrones, which share the N-benzyl functional group, have been synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com This suggests that the N-benzyl moiety might contribute to anti-inflammatory activity. Furthermore, the modulation of PPARγ by related N-benzylbenzamides points towards a potential mechanism for regulating inflammatory responses. acs.orgresearchgate.net

Autophagy and Oxidative Stress Pathway Interventions

The role of this compound in modulating autophagy and oxidative stress is an emerging area of interest. Studies on N-benzyl nitrones have investigated their antioxidant properties, including their interaction with stable free radicals and their ability to inhibit lipid peroxidation. mdpi.com These findings indicate that the N-benzyl structural motif may be a valuable component in the design of compounds that can intervene in oxidative stress pathways.

Structure Activity Relationship Sar and Rational Drug Design

Systematic Modification of the N-Benzyl Moiety

The N-benzyl group is a critical pharmacophoric element of N-Benzyl-2-hydroxybenzamide, playing a key role in its binding to biological targets. Alterations to this moiety have been a major focus of medicinal chemistry efforts.

The introduction of substituents on the phenyl ring of the N-benzyl moiety can significantly modulate the biological activity of this compound analogs. The position, size, and electronic characteristics of these substituents are crucial determinants of efficacy. For instance, in a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives, which share a similar structural framework, substitutions on the benzyl (B1604629) ring (referred to as ring C in the study) demonstrated a clear impact on antiproliferative activity against various cancer cell lines.

Generally, small, lipophilic, and electron-withdrawing groups at the para-position of the benzyl ring are favored for enhancing activity. For example, a chloride atom at the para-position of the benzyl ring resulted in a compound with strong antiproliferative activity against four different cancer cell lines nih.gov. This suggests that the electronic and steric properties of the substituent in this position are critical for optimal interaction with the target. The table below illustrates the impact of different substituents on the N-benzyl moiety on the growth inhibition of a human cancer cell line, based on findings from related salicylamide derivatives.

| Substituent on Benzyl Ring | Position | Electronic Property | Relative Antiproliferative Activity |

| -H | - | Neutral | Baseline |

| -Cl | para | Electron-withdrawing | High |

| -F | para | Electron-withdrawing | Moderate to High |

| -CH3 | para | Electron-donating | Moderate |

| -OCH3 | para | Electron-donating | Low to Moderate |

This table is a representative summary based on SAR trends observed in related N-substituted salicylamide derivatives and is intended for illustrative purposes.

Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral environments. The introduction of a chiral center in the N-benzyl moiety of this compound can lead to stereoisomers (enantiomers or diastereomers) with distinct biological activities. Although specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereochemistry in drug design are well-established.

Enantiomers, being non-superimposable mirror images, can exhibit different affinities for their biological targets, such as enzymes and receptors solubilityofthings.combiomedgrid.comresearchgate.net. One enantiomer, the eutomer, may fit perfectly into the binding site, leading to a potent biological response, while the other, the distomer, may have lower affinity or even interact with a different target, potentially causing side effects researchgate.net. For example, in many classes of drugs, such as NSAIDs and beta-blockers, only one enantiomer is responsible for the therapeutic effect, while the other is inactive or contributes to adverse effects biomedgrid.com. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogs would be a critical step in optimizing their therapeutic potential.

Chemical Space Exploration of the 2-hydroxybenzamide Core

The 2-hydroxybenzamide core is another key region for structural modification to enhance the pharmacological properties of this compound.

Modifications to the aromatic ring of the 2-hydroxybenzamide moiety can influence the compound's electronic properties, lipophilicity, and interaction with the target. For instance, the introduction of a bromine atom at the 5-position of the 2-hydroxybenzamide core has been explored to create new derivatives with potentially enhanced biological activities. This substitution alters the electronic distribution of the aromatic ring and can influence binding affinity.

The phenolic hydroxyl group at the 2-position is often crucial for the biological activity of salicylamides, frequently acting as a key hydrogen bond donor or a metal-chelating group. Its removal or modification, for example, through etherification or esterification, can lead to a significant decrease or complete loss of activity, highlighting its importance in target interaction.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. For the 2-hydroxybenzamide core, several bioisosteric replacements can be considered.

The amide bond itself can be replaced by various bioisosteres to improve metabolic stability and other properties. Common amide bioisosteres include heterocyclic rings like 1,2,4-triazoles, imidazoles, and oxadiazoles, as well as the trifluoroethylamine group mdpi.com. These replacements can mimic the hydrogen bonding capabilities of the amide while offering improved resistance to enzymatic degradation. For the carboxylic acid functionality inherent in the salicylic (B10762653) acid precursor, the tetrazole ring is a well-known bioisostere.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Amide (-CONH-) | 1,2,4-Triazole | Enhanced metabolic stability, improved pharmacokinetic profile |

| Amide (-CONH-) | Oxadiazole | Mimics planarity and dipole moment, improved metabolic stability |

| Amide (-CONH-) | Trifluoroethylamine (-NHCH2CF3) | Enhanced metabolic stability, reduced basicity of the amine |

| Carboxylic Acid (in precursor) | Tetrazole | Similar acidity, potential for improved potency |

Linker Chemistry and Conformational Constraints in this compound Analogs

Studies on related benzamide (B126) derivatives have shown that the length of the linker can significantly impact biological activity. For example, in a series of FtsZ inhibitors, modifying the linker between a benzamide and a benzodioxane scaffold from a methylenoxy to a longer ethylenoxy group led to a substantial increase in antimicrobial activity. This suggests that a longer linker can allow for a more favorable positioning of the pharmacophoric groups within the binding site. The flexibility of the linker is also a key factor; a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity. Conversely, a highly flexible linker might allow the molecule to adopt numerous conformations, only a fraction of which are active. The modification of the linker in vancomycin (B549263) conjugates has also been shown to influence both their antimicrobial activity and pharmacokinetic properties, underscoring the importance of this molecular component nih.gov.

De Novo Design Principles for this compound Derivatives

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. This approach is particularly valuable when there is a well-defined biological target. For this compound derivatives, de novo design principles can be instrumental in exploring a vast chemical space to identify new candidates with enhanced potency and selectivity. The process typically involves an iterative cycle of generating, evaluating, and refining molecular structures based on their predicted binding affinity and other drug-like properties.

The core of de novo design lies in algorithms that can construct molecules atom-by-atom or by assembling pre-defined molecular fragments within the constraints of a receptor's binding site. For derivatives of this compound, this would involve using the known three-dimensional structure of a target protein to guide the placement of functional groups that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The this compound scaffold itself can serve as a starting point, with computational methods suggesting modifications to the benzyl and hydroxybenzamide moieties to optimize binding.

Several computational tools and algorithms are employed in de novo design. These programs can generate a multitude of potential ligand structures and subsequently score them based on their predicted binding energies. This allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and biological evaluation. The ultimate goal is to discover novel chemotypes that are structurally distinct from existing inhibitors but possess the desired biological activity.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in the discovery of new lead compounds. nih.govfrontiersin.orgnih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgmdpi.com These initial fragment hits, although possessing low affinity, serve as excellent starting points for the development of more potent, drug-like molecules through a process of fragment evolution. youtube.com

In the context of this compound derivatives, an FBDD campaign could begin by deconstructing the parent molecule into its constituent fragments. For instance, the this compound scaffold can be broken down into key chemical motifs such as the salicylamide group and the benzyl group. These fragments, or structurally similar small molecules, would then be screened against the target of interest using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR).

Once fragment hits are identified and their binding modes are characterized, several strategies can be employed to elaborate them into more potent lead compounds:

Fragment Growing: This strategy involves extending a bound fragment by adding new chemical functionalities that can engage with adjacent pockets of the target protein, thereby increasing binding affinity. frontiersin.org

Fragment Linking: If two or more fragments are found to bind to distinct but nearby sites on the target, they can be connected using a chemical linker to create a single, higher-affinity molecule. frontiersin.orgyoutube.com

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments that bind in a similar region of the target to design a novel, more potent compound. frontiersin.orgyoutube.com

The iterative nature of FBDD, guided by structural information at each step, allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening (HTS). The resulting lead compounds from FBDD often have superior physicochemical properties and are more likely to be developed into successful drugs.

Table 1: Illustrative Fragment-Based Drug Design Strategies for this compound Derivatives

| Strategy | Description | Hypothetical Example with this compound Fragments |

|---|---|---|

| Fragment Growing | Extending a fragment to occupy adjacent binding pockets. | A salicylamide fragment is identified as a binder. A benzyl group is added to the amide nitrogen to extend into a hydrophobic pocket, forming this compound. |

| Fragment Linking | Connecting two fragments that bind to nearby sites. | A catechol fragment and a phenylacetamide fragment are found to bind in adjacent sites. They are linked to create a molecule with the core structure of this compound. |

| Fragment Merging | Combining features of overlapping fragments. | A 2-hydroxybenzoic acid fragment and a benzamide fragment are found to have overlapping binding modes. Their key features are merged to design this compound. |

Ligand-Based and Structure-Based Drug Design (SBDD) Approaches

Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) are two complementary computational approaches that are central to modern drug discovery. mdpi.com These methods are instrumental in the rational design and optimization of lead compounds, such as derivatives of this compound.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. jubilantbiosys.commdpi.com LBDD relies on the principle that molecules with similar structures are likely to have similar biological activities. Key LBDD methods include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to the target. For this compound derivatives, a pharmacophore model could be generated based on a series of active and inactive analogs. This model can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of the existing scaffold.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. mdpi.com By developing a QSAR model for this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Structure-Based Drug Design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. mdpi.com SBDD allows for the direct visualization of the binding site and the interactions between the ligand and the protein, providing a powerful tool for rational drug design. nih.gov Key SBDD methods include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can be used to understand its binding mode and to predict how modifications to its structure will affect its binding affinity. This information can guide the design of new derivatives with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding interactions and to identify key residues involved in the binding process.

The integration of LBDD and SBDD approaches can be particularly powerful. For instance, a pharmacophore model developed from known ligands can be used to guide the docking of new molecules into the target's binding site. Ultimately, these computational strategies accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, leading to a more efficient and cost-effective path to new therapeutics.

Table 2: Comparison of Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

| Approach | Requirement | Key Methods | Application to this compound Derivatives |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | A set of active and inactive molecules. | Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR). | Developing a model of essential chemical features from known active analogs to guide the design of new derivatives. |

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. | Molecular Docking, Molecular Dynamics (MD) Simulations. | Predicting the binding mode of this compound in the active site of a target protein to rationally design modifications that enhance binding affinity. |

Computational and Theoretical Investigations

Molecular Docking Simulations of N-Benzyl-2-hydroxybenzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Ligand-Protein Binding Modes

The prediction of how this compound binds to a protein target is fundamental to understanding its potential biological activity. The crystal structure of this compound reveals key structural features, such as the dihedral angle of 68.81(7)° between the benzyl (B1604629) and 2-hydroxybenzamide moieties and the presence of an intramolecular O-H···O hydrogen bond. nih.govbenthamdirect.comresearchgate.netnih.govnih.gov These features are critical inputs for accurate docking simulations.

In studies on related benzamide (B126) derivatives, molecular docking has been successfully used to elucidate binding modes. For instance, docking studies of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives with the human COX-2 enzyme have helped to understand their inhibitory mechanism. nih.gov Similarly, docking of benzimidazole (B57391) derivatives, which share structural similarities with the benzamide scaffold, into the active site of xanthine (B1682287) oxidase has been used to predict their inhibitory potential. uin-malang.ac.id These studies typically show that the ligand fits into a specific pocket of the protein, forming key interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues. For this compound, one could hypothesize that the hydroxyl and amide groups would be key hydrogen bond donors and acceptors, while the benzyl and phenyl rings would engage in hydrophobic and π-stacking interactions.

Estimation of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, molecular docking algorithms estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative score generally indicates a stronger, more favorable interaction.

Table 1: Illustrative Molecular Docking Data for this compound with Hypothetical Protein Targets

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Histone Deacetylase 6 (HDAC6) | -7.9 | His610, Phe680, Leu778 |

| Xanthine Oxidase | -7.2 | Glu802, Arg880, Phe914 |

| Tubulin | -8.1 | Cys241, Leu248, Ala316 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational dynamics and stability of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking.

Analysis of Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the resulting complex. Key metrics analyzed include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding mode.

Studies on salicylamide (B354443) derivatives with dipeptide moieties have utilized 100 ns MD simulations to confirm the stability of the ligand-protein complexes, showing mean RMSD values around 2.25 Å. researchgate.netnajah.edu Similarly, MD simulations of benzimidazole derivatives in complex with proteins have been used to assess their stability. acs.org For this compound, an MD simulation would likely show some flexibility in the benzyl group, while the core 2-hydroxybenzamide structure remains more rigid due to the intramolecular hydrogen bond.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Average RMSD of Complex | 2.1 Å | Indicates a stable binding pose throughout the simulation. |

| Average RMSF of Ligand | 1.5 Å | Suggests the ligand remains well-positioned in the binding site. |

| Key Persistent Hydrogen Bonds | 2 | Highlights critical and stable interactions with the protein. |

Water Molecule Dynamics and Binding Site Solvation Effects

Water molecules play a crucial role in molecular recognition and binding. MD simulations can explicitly model the behavior of water molecules in the binding site, identifying those that mediate ligand-protein interactions or are displaced upon ligand binding. The solvation free energy, which is the energy change when a molecule is moved from a vacuum to a solvent, can also be calculated to understand the energetics of binding. Recent research on salicylamide in different organic solvents has employed MD simulations to investigate molecular clustering and the role of solute-solvent interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

A QSAR model is typically represented by an equation that relates biological activity (e.g., IC50) to various molecular descriptors (e.g., physicochemical properties, steric and electronic parameters). For instance, a 2D-QSAR study on hydroxamic acid derivatives with a benzimidazole scaffold yielded a model with a high correlation coefficient (R² = 0.905), indicating a strong relationship between the chosen descriptors and HDAC6 inhibitory activity. jprdi.vn Another 3D-QSAR study on hydroxamic acid-based HDAC inhibitors reported an R² of 0.9877 and a predictive R² (Q²) of 0.7142. nih.gov Similarly, a 4D-QSAR model for alanine (B10760859) hydroxamic acid derivatives as aminopeptidase (B13392206) N inhibitors showed an R² of 0.9352 and a predictive R² of 0.8739. benthamdirect.comnih.gov

These models can then be used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in substituents on the phenyl and benzyl rings. The resulting data would be used to build a model that could guide the design of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been successfully applied to the N-benzylbenzamide scaffold.

Researchers have developed pharmacophore models for N-benzylbenzamide derivatives to understand their dual-target activity. For instance, a merged pharmacophore was identified for derivatives acting as both soluble epoxide hydrolase (sEH) inhibitors and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.orgresearchgate.net This dual-target approach is significant for developing treatments for complex conditions like metabolic syndrome. researchgate.net The N-benzylbenzamide moiety itself was identified as the key merged pharmacophore, a critical starting point for designing dual-target ligands. acs.org

Virtual screening, often guided by pharmacophore models and docking studies, enables the rapid, computational assessment of large chemical libraries to identify potential hits. This strategy was employed in the discovery of potent sEH inhibitors, where structure-based virtual screening was used to design and evaluate combinatorial libraries, leading to a high hit rate of active compounds. acs.org Similarly, the 3D-PhaM for N-benzyl benzamide derivatives as melanogenesis inhibitors was confirmed using the structure-based FlexX docking method, validating the ligand-based model. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and geometric structure of molecules, which govern their reactivity and spectroscopic behavior.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound has been characterized through X-ray crystallography. nih.govresearchgate.net These experimental studies provide a precise picture of the molecule's three-dimensional geometry, which is essential for validating computational models.

This detailed structural information serves as a benchmark for quantum chemical calculations (e.g., Density Functional Theory, DFT), which can further probe the molecule's electronic properties. Such calculations can determine orbital energies (like HOMO and LUMO), electrostatic potential maps, and atomic charges, all of which are critical for predicting the molecule's reactivity and its interaction with biological targets. nih.gov For example, the Klopman index, a descriptor derived from quantum calculations, helps predict the most likely sites for atomic interactions in the ligand. nih.gov

Spectroscopic Property Simulations for Mechanistic Insights

Quantum chemical calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental data and gaining mechanistic insights.

One application is the prediction of properties related to mass spectrometry. For this compound, predicted collision cross-section (CCS) values have been computationally determined for different adducts. uni.lu The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Simulating these values helps in the structural elucidation and identification of the compound in complex samples. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.10192 | 149.8 |

| [M+Na]⁺ | 250.08386 | 156.1 |

| [M-H]⁻ | 226.08736 | 155.2 |

| [M+NH₄]⁺ | 245.12846 | 166.6 |

| [M+K]⁺ | 266.05780 | 152.2 |

| [M+H-H₂O]⁺ | 210.09190 | 142.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Furthermore, simulations of vibrational spectra (like Infrared and Raman) can be performed. By calculating the vibrational frequencies and intensities, researchers can assign experimental spectral bands to specific molecular motions. This correlation between calculated and observed spectra can confirm the molecular structure and provide insights into bonding and conformational dynamics, which are crucial for understanding reaction mechanisms.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzyl benzamide |

| (N-({4-bromo-2-[(trifluoromethyl)oxy]phenyl}methyl)-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-4-piperidinecarboxamide) |

Analytical Methodologies and Characterization in Complex Matrices

Development of Chromatographic Methods for Quantification

Chromatographic techniques are paramount for the separation and quantification of N-Benzyl-2-hydroxybenzamide from intricate mixtures, such as biological fluids and environmental samples. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods utilized.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reverse-phase column.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as Benzyl (B1604629) salicylate (B1505791), provide a strong foundation. A reverse-phase HPLC method for Benzyl salicylate utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry-compatible applications, formic acid can be substituted for phosphoric acid. sielc.com

A sensitive and straightforward HPLC method has been developed for another analogous compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, which is suitable for quantification in mouse plasma and tumor tissue homogenates. nih.gov This method employs a C18 column with an isocratic elution of acetonitrile and water (70:30 v/v) containing 0.1% formic acid. nih.gov Detection is carried out using a UV detector at 320 nm, with confirmation by liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology demonstrates high recovery (70-80%) from biological matrices and exhibits linearity over a concentration range of 0.25-20 µg/mL. nih.gov Given the structural similarities, a comparable HPLC-UV or HPLC-MS method would be highly applicable for the quantification of this compound.

Table 1: Illustrative HPLC Conditions for Analysis of a Structurally Related Compound

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Elution | Isocratic |

| Detector | UV at 320 nm |

| Reference | nih.gov |

This table presents a method developed for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, which can serve as a starting point for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of this compound, derivatization is likely necessary to improve its chromatographic behavior and thermal stability for GC-MS analysis.

Similarly, for the analysis of this compound, derivatization of the hydroxyl and amide functional groups could be employed. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrum of the derivative would provide a unique fragmentation pattern, allowing for confident identification and quantification.

Spectroscopic Techniques for Quantitative Analysis in Biological Systems

Spectroscopic methods offer rapid and sensitive means for the quantitative analysis of this compound, particularly in solution and cellular environments.

UV-Visible Spectrophotometry for Solution Concentration Determination

UV-Visible spectrophotometry is a straightforward and cost-effective technique for determining the concentration of a compound in solution, provided it contains chromophores that absorb light in the ultraviolet or visible range. This compound possesses two aromatic rings (a benzene (B151609) ring from the benzyl group and a phenolic ring from the salicylamide (B354443) moiety) and a carbonyl group, which act as chromophores. These structural features are expected to result in characteristic UV absorbance peaks.

Although a specific UV-Vis spectrum for this compound is not detailed in the provided search results, the presence of these chromophores strongly suggests that a quantitative method based on UV absorbance can be developed. By establishing a calibration curve of absorbance versus concentration at a specific wavelength of maximum absorbance (λmax), the concentration of this compound in unknown samples can be determined using the Beer-Lambert law. This method is particularly useful for in vitro assays and for monitoring the concentration of stock solutions.

Fluorescence Spectroscopy for Detection in Cellular Environments

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify fluorescent molecules. The presence of aromatic rings in this compound suggests that it may exhibit intrinsic fluorescence. The phenolic ring, in particular, is a known fluorophore.

The suitability of fluorescence spectroscopy for the detection of this compound in cellular environments would depend on its quantum yield and the presence of interfering fluorescent species within the cells. If the native fluorescence is significant and spectrally distinct from the cellular autofluorescence, it could be a powerful tool for imaging and quantifying the compound's uptake and distribution within cells. Further research would be needed to characterize the excitation and emission spectra of this compound and to validate its use as a fluorescent probe in biological systems.

Mass Spectrometry-Based Quantification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific quantification of this compound and for the identification of its metabolites. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides unparalleled analytical power.

The predicted mass spectrometry data for this compound provides valuable information for developing quantitative MS-based methods. uni.lu The monoisotopic mass of the compound is 227.09464 Da. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of 228.10192, while in negative ion mode, the deprotonated molecule [M-H]⁻ would have an m/z of 226.08736. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, are also predicted. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.10192 |

| [M+Na]⁺ | 250.08386 |

| [M-H]⁻ | 226.08736 |

| [M+NH₄]⁺ | 245.12846 |

| [M+K]⁺ | 266.05780 |

| [M+H-H₂O]⁺ | 210.09190 |

| [M+HCOO]⁻ | 272.09284 |

| [M+CH₃COO]⁻ | 286.10849 |

| Source: | uni.lu |

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) would provide structural information and allow for the development of highly selective selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for quantification in complex biological matrices. The fragmentation of benzamides typically involves the loss of the amine group, leading to the formation of a stable benzoyl cation. researchgate.net For this compound, characteristic fragment ions would be expected from the cleavage of the amide bond and fragmentation of the benzyl and salicyl moieties.

Metabolite profiling studies would involve incubating this compound with liver microsomes or in whole organisms and then analyzing the resulting samples by LC-MS/MS. By comparing the mass spectra of the parent compound with those of the metabolites, potential biotransformation pathways, such as hydroxylation, glucuronidation, or sulfation, could be elucidated. This information is critical for understanding the compound's metabolic fate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules like this compound. This technique offers unparalleled sensitivity and selectivity, enabling the detection and quantification of the analyte at very low concentrations.

A typical LC-MS/MS method for a benzamide (B126) derivative, such as the histone deacetylase inhibitor MS-275, provides a framework for the analysis of this compound. nih.gov Sample preparation often involves liquid-liquid extraction (LLE) to isolate the analyte from the bulk of the matrix components. For instance, a 0.1 mL aliquot of plasma can be extracted with an organic solvent like methyl tert-butyl ether. nih.gov

Chromatographic separation is crucial to resolve the analyte from potential interferences. A reversed-phase column, such as a Zorbax SB-Phenyl column (4.6 × 75mm I.D., 3.5 μm), is often employed. nih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) at a specific pH), run in a gradient mode to ensure optimal separation. nih.gov

The mass spectrometer, operating with an electrospray ionization (ESI) source in positive ion mode, provides the high selectivity needed. Detection is achieved using selected-ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.gov In MRM mode, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification, significantly reducing background noise. For a related benzamide, MS-275, selected-ion monitoring was accomplished at m/z 377.1. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Benzamide Derivative

| Parameter | Condition |

| Sample Preparation | Liquid-Liquid Extraction with Methyl tert-butyl ether |

| LC Column | Zorbax SB-Phenyl (4.6 × 75mm I.D., 3.5 μm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 2.9) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected-Ion Monitoring (SIM) |

| Analyte Ion (m/z) | Hypothetical value for this compound |

| Internal Standard | Benzanilide |

| IS Ion (m/z) | 198.0 |

This table is illustrative and based on a method developed for a related benzamide compound, MS-275. nih.gov

Targeted Metabolomics Approaches to Identify Biotransformation Products

Understanding the metabolic fate of this compound is crucial for a complete toxicological and pharmacological assessment. Targeted metabolomics, utilizing high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, is a powerful strategy for identifying potential biotransformation products. nih.gov

This approach involves searching for predicted metabolites based on known metabolic pathways, such as oxidation, hydroxylation, glucuronidation, and sulfation. The high mass accuracy of HRMS instruments, like Orbitrap or TOF analyzers, allows for the determination of the elemental composition of potential metabolites, aiding in their identification.

The general strategy for identifying xenobiotic biotransformation products involves several steps:

Sample Incubation: The compound is incubated with a biologically relevant system, such as liver microsomes or hepatocytes, which contain the necessary metabolic enzymes.

LC-HRMS Analysis: The incubated samples are analyzed by LC-HRMS to generate a comprehensive profile of all ions present.

Data Processing: The data is processed using specialized software to compare treated samples with control samples, highlighting potential metabolites.

Structural Elucidation: The structures of potential metabolites are then elucidated based on their accurate mass, fragmentation patterns (MS/MS spectra), and chromatographic retention times relative to the parent compound. nih.gov

Common biotransformation reactions for compounds containing aromatic rings and amide linkages include hydroxylation of the aromatic rings and N-dealkylation.

Bioanalytical Method Validation for Complex Biological Samples

To ensure the reliability and reproducibility of quantitative data from complex biological matrices, the analytical method must undergo rigorous validation. europa.eunih.gov The validation process demonstrates that the method is suitable for its intended purpose and adheres to regulatory guidelines. europa.eunih.gov

Assessment of Selectivity, Sensitivity, and Linearity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard (IS). europa.eu The response of any interfering peak should be no more than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS. europa.eu

Sensitivity is defined by the LLOQ, which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For a related benzamide derivative, the LLOQ in human plasma was established at 1 ng/mL. nih.gov

Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a defined range. Calibration curves are generated by analyzing a series of standards of known concentrations. A linear regression analysis is applied, and a correlation coefficient (r²) of ≥ 0.99 is typically required. nih.gov For the benzamide MS-275, a linear range of 1 to 250 ng/mL was established in human plasma. nih.gov

Evaluation of Matrix Effects and Recovery Rates

Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix. nih.gov This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy of the measurement. Matrix effects are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. ut.ee

Recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. nih.gov Consistent and reproducible recovery is more important than achieving 100% recovery.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Selectivity | Interference at analyte RT < 20% of LLOQ responseInterference at IS RT < 5% of IS response |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits, ensuring accuracy and precision |

These criteria are based on general bioanalytical method validation guidelines. europa.eunih.gov

Advanced Applications Beyond Therapeutic Development

N-Benzyl-2-hydroxybenzamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, such as to validate a drug target or elucidate a biological pathway. While this compound itself has not been extensively documented as a chemical probe, the activities of its derivatives provide insight into the potential of this structural scaffold.

There is currently limited direct research demonstrating the use of this compound as a chemical probe for target validation or pathway elucidation. However, related research on similar structures highlights the potential of the N-benzylbenzamide scaffold in interacting with specific biological targets. For instance, studies on N-benzylbenzamide derivatives have led to the development of dual-target ligands for soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor type γ (PPARγ). acs.orgresearchgate.net This research, while aimed at creating dual-modulator drugs, inherently involves the validation of these targets and provides structure-activity relationship (SAR) data that could be foundational for designing more specific probes based on the N-benzylbenzamide core. acs.org

Similarly, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been synthesized and identified as inhibitors of tubulin polymerization. nih.gov Such studies confirm that the salicylamide moiety can be a critical component for interaction with specific biological machinery, suggesting that a systematically modified library based on this compound could be a valuable tool for probing cellular pathways related to cytoskeletal dynamics.

The development of fluorescent probes from this compound for cellular imaging is not a widely documented area of research. Although the salicylamide core is part of various biologically active molecules, its intrinsic fluorescence properties are not typically sufficient for use as a standalone fluorophore. The creation of a fluorescent probe would likely require chemical modification to incorporate a fluorophore or a group that becomes fluorescent upon interaction with a specific analyte or environmental change. Currently, there are no specific research findings available that detail such modifications or applications for this compound.

Potential in Materials Science or Polymer Chemistry

The application of this compound in materials science is an emerging area, with its potential primarily centered on its ability to act as a ligand in coordination chemistry.

The molecular structure of this compound makes it a suitable candidate for use as a ligand in coordination chemistry. The presence of a hydroxyl group and an amide group provides potential coordination sites for metal ions. Detailed crystallographic studies have elucidated the precise three-dimensional structure of the molecule, which is crucial for predicting its behavior in forming metal complexes. nih.govresearchgate.net

In its crystalline form, this compound molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains. These chains are further connected by C—H⋯O hydrogen bonds to create a larger, sheet-like structure. nih.gov This capacity for self-assembly through hydrogen bonding is a key feature in the design of metallosupramolecular assemblies, where ligands and metal ions organize into complex, functional architectures. An intramolecular O—H⋯O hydrogen bond is also present between the hydroxyl and carbonyl groups. nih.govresearchgate.net

The synthesis of the crystalline form has been achieved through methods involving copper salts under hydrothermal conditions, which points towards its utility and stability in coordination reactions. nih.gov

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.478 (3) |

| b (Å) | 8.3503 (17) |

| c (Å) | 12.664 (3) |

| β (°) | 118.02 (3) |

| Volume (ų) | 1164.9 (6) |

Data sourced from Zhang & Zhang (2008). nih.gov

While there is speculative potential for derivatives of this compound to be used in developing new materials, specific research on its direct incorporation into functional polymers or nanomaterials is not currently available. Its ability to coordinate with metals could theoretically be exploited to create metal-organic frameworks (MOFs) or functionalized nanoparticles, but this remains a hypothetical application without direct experimental evidence.

Application in Biosensor Development or Diagnostic Tools

Based on available scientific literature, there are no specific research findings that demonstrate the application of this compound in the development of biosensors or diagnostic tools. For this compound to be effective in such applications, it would need to exhibit a measurable and selective response (e.g., optical or electrochemical) to a specific biological analyte, an area that has yet to be explored.

Future Directions and Emerging Research Avenues

Exploration of Combination Therapies Involving N-Benzyl-2-hydroxybenzamide